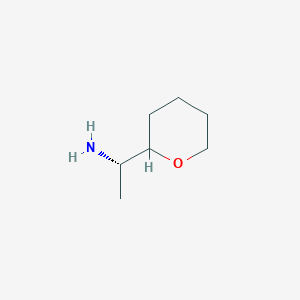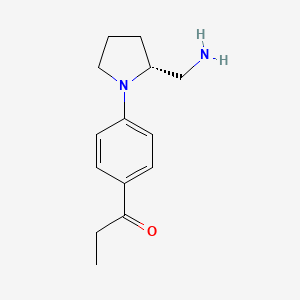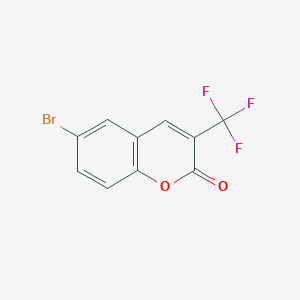
6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the chromenone scaffold. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromenone derivative.
Trifluoromethylation: The trifluoromethyl group is introduced at the 3rd position using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The chromenone core can participate in oxidation and reduction reactions, modifying the oxidation state of the molecule.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Products: Various substituted chromenones.
Oxidation Products: Oxidized derivatives of the chromenone core.
Reduction Products: Reduced forms of the chromenone scaffold.
科学研究应用
6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 6-Bromo-3-(trifluoromethyl)pyridine
- 6-Bromo-3-(trifluoromethyl)quinoline
Comparison:
- Uniqueness: 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one stands out due to its chromenone core, which imparts distinct chemical properties compared to other similar compounds with different core structures.
- Chemical Properties: The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H4BrF3O2 |
|---|---|
分子量 |
293.04 g/mol |
IUPAC 名称 |
6-bromo-3-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H4BrF3O2/c11-6-1-2-8-5(3-6)4-7(9(15)16-8)10(12,13)14/h1-4H |
InChI 键 |
VKSMXUVGBKJEMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


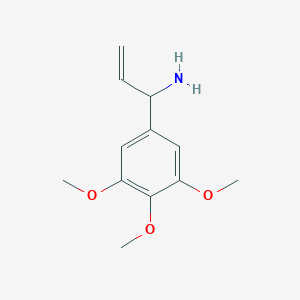

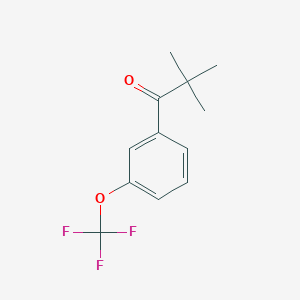
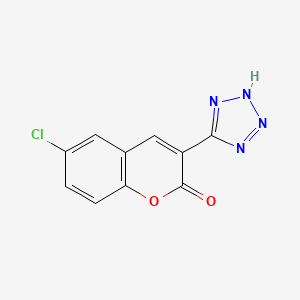
![4-(Phenylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055882.png)

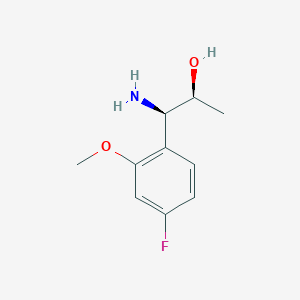

![N'-[(3-chloro-2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13055912.png)
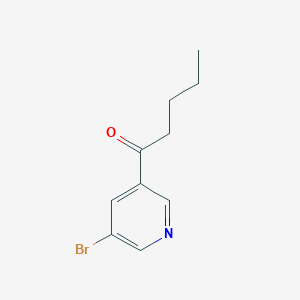
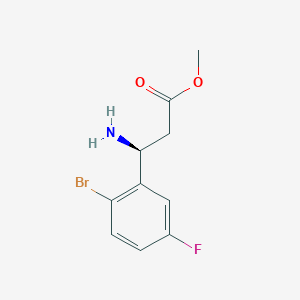
![N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide](/img/structure/B13055931.png)
